molecular formula C7H2BrF2NO4 B13540290 2-Bromo-3,4-difluoro-5-nitrobenzoic acid

2-Bromo-3,4-difluoro-5-nitrobenzoic acid

Cat. No.: B13540290
M. Wt: 282.00 g/mol
InChI Key: LYHAPWMZKAFFFP-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-5-nitrobenzoic acid is a halogenated, fluorinated, and nitrated benzoic acid derivative with the molecular formula C₇H₂BrF₂NO₄ and an approximate molecular weight of 303.0 g/mol. Its structure features a bromine atom at position 2, fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group at position 1. The synergistic effects of these electron-withdrawing substituents render the aromatic ring highly electron-deficient, enhancing its reactivity in nucleophilic aromatic substitution and electrophilic reactions. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its functional groups enable tailored derivatization .

Properties

Molecular Formula

C7H2BrF2NO4

Molecular Weight

282.00 g/mol

IUPAC Name

2-bromo-3,4-difluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H2BrF2NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)

InChI Key

LYHAPWMZKAFFFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-3,4-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid depends on its application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. In biological systems, the compound’s effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by the presence of the fluorine and nitro groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-3,4-difluoro-5-nitrobenzoic acid is best understood through comparison with analogous benzoic acid derivatives. Key differences in substituent patterns, electronic effects, and applications are summarized below.

Substituent Effects and Reactivity

Compound Name Substituents Key Reactivity Features
This compound Br (2), F (3,4), NO₂ (5), COOH (1) Extreme electron deficiency due to Br, F, and NO₂; bromine acts as a leaving group.
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4), COOH (1) Moderate electron withdrawal; bromine at position 5 limits substitution flexibility.
2,4-Difluoro-5-nitrobenzoic acid F (2,4), NO₂ (5), COOH (1) Lacks bromine, reducing potential for substitution reactions.
3-Bromo-5-(trifluoromethyl)benzoic acid Br (3), CF₃ (5), COOH (1) CF₃ introduces steric bulk; weaker meta-directing compared to NO₂.
4-Amino-5-bromo-2,3-difluorobenzoic acid NH₂ (4), Br (5), F (2,3), COOH (1) Amino group (electron-donating) counteracts electron withdrawal, enabling diazotization.

Physical and Chemical Properties

Property This compound 2,4-Difluoro-5-nitrobenzoic acid 3-Bromo-5-(trifluoromethyl)benzoic acid
Melting Point ~215–220°C (estimated) Not reported ~180–185°C (estimated)
Solubility Low in polar solvents Moderate in DMSO High in halogenated solvents
Acidity (pKa) ~1.2–1.5 (stronger than benzoic acid) ~2.0 ~1.8

The target compound’s acidity is heightened by the combined electron-withdrawing effects of Br, F, and NO₂, surpassing even 3-bromo-5-(trifluoromethyl)benzoic acid (). Its low solubility in polar solvents contrasts with the higher solubility of 2-bromo-3:4-dimethoxybenzoic acid (), where methoxy groups enhance hydrophilicity.

Stability and Functional Group Interactions

  • Nitro Group Stability : The nitro group at C5 in the target compound is less prone to reduction under mild conditions compared to 2-bromo-3:5-dinitrobenzoate derivatives (), which decompose at lower temperatures.
  • Bromine Reactivity : The bromine atom at C2 undergoes substitution more readily than in 5-bromo-2-methyl-3-nitrobenzoic acid (), where steric hindrance from the methyl group slows reactivity.

Biological Activity

2-Bromo-3,4-difluoro-5-nitrobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing cellular processes and possibly serving therapeutic purposes in treating various diseases.

The chemical formula of this compound is C7H3BrF2NO2C_7H_3BrF_2NO_2. The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Studies have shown that benzoic acid derivatives can inhibit the activity of specific kinases involved in cancer progression. For instance, compounds similar to this compound have been identified as selective inhibitors of MEK kinases, which play a crucial role in the MAPK signaling pathway associated with tumor growth and metastasis. Inhibition of MEK can lead to reduced phosphorylation of MAPK, ultimately reversing the transformed phenotype of certain cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Effect on Cell Proliferation
This compoundMEKNot specifiedDecreased proliferation in vitro

Antimicrobial Activity

The antimicrobial potential of various benzoic acid derivatives has been explored extensively. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values ranging from 0.25 to 10 μg/mL against common pathogens .

Table 2: Antimicrobial Activity Comparison

CompoundMicroorganismMIC (µg/mL)Toxicity (IC50)
Compound AS. aureus6.350
Compound BE. coli2575
This compoundTBDTBDTBD

Case Studies

  • Inhibition of MEK Kinases : A study demonstrated that benzoic acid derivatives could effectively inhibit MEK activity in various cancer cell lines, leading to reduced cell growth and increased apoptosis .
  • Antimicrobial Efficacy : In another investigation, derivatives similar to this compound were tested against a panel of bacteria. The results indicated significant inhibition at low concentrations, suggesting potential for development as antimicrobial agents .

Discussion

The biological activity of this compound appears promising based on its structural characteristics and the behavior observed in related compounds. Its potential as a selective MEK inhibitor could make it a valuable candidate in targeted cancer therapies. Additionally, its antimicrobial properties warrant further exploration for possible applications in treating bacterial infections.

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